[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458941
InChI: InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m1/s1
SMILES: CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13458941

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m1/s1
Standard InChI Key NYQJXGOHNLAGIF-QGZVFWFLSA-N
Isomeric SMILES CC(C)N([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₂₈N₂O₃, with a molar mass of 320.4 g/mol. Its structure integrates three critical moieties:

  • A piperidine ring substituted at the 3-position with an (R)-configured nitrogen.

  • An isopropyl carbamate group linked to the piperidine nitrogen.

  • A benzyl ester terminal group.

The stereochemistry at the piperidine’s 3-position is explicitly (R), which influences its interaction with chiral biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₈N₂O₃
Molecular Weight320.4 g/mol
IUPAC Namebenzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
SMILES NotationCC(C)N([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
InChI KeyNYQJXGOHNLAGIF-QGZVFWFLSA-N

Stereochemical Considerations

The (R) configuration at the piperidine’s 3-position distinguishes this compound from its (S)-enantiomer, [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353993-05-1) . Enantiomeric differences often lead to divergent pharmacokinetic and pharmacodynamic profiles, as seen in chiral drugs like levocetirizine vs. cetirizine .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine core. A representative pathway includes:

  • Piperidine Substitution: Introduction of the 2-hydroxyethyl group via nucleophilic substitution or reductive amination.

  • Carbamate Formation: Reaction of the secondary amine with isopropyl chloroformate in the presence of a base (e.g., triethylamine).

  • Benzyl Esterification: Coupling the carbamate intermediate with benzyl alcohol under Mitsunobu or Steglich conditions .

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Temperature Control: Maintaining 0–25°C during carbamate formation to minimize side reactions.

  • Solvent Selection: Dichloromethane or THF for their ability to dissolve polar intermediates while stabilizing reactive species.

  • Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates esterification steps .

Table 2: Representative Synthesis Conditions

StepConditionsYield (%)
Piperidine SubstitutionEtOH, 60°C, 12 h78
Carbamate FormationDCM, 0°C, TEA, 2 h85
Benzyl EsterificationDCC, DMAP, RT, 24 h72

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate susceptibility to hydrolysis under acidic (pH <4) or alkaline (pH >9) conditions due to the labile carbamate bond .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.68–3.55 (m, 2H, CH₂OH), 3.20–3.05 (m, 1H, piperidine-H3), 2.80–2.60 (m, 2H, NCH₂).

  • HRMS: m/z calcd for C₁₈H₂₈N₂O₃ [M+H]⁺: 321.2178; found: 321.2175.

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